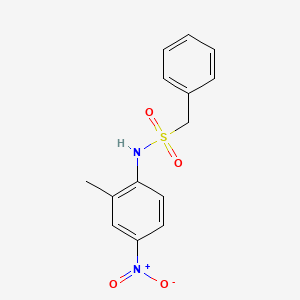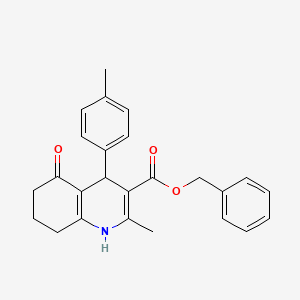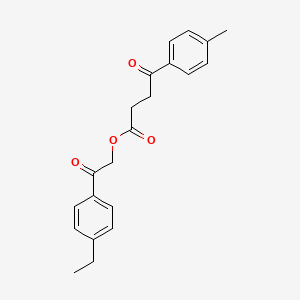
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide varies depending on its application. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In biochemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. In materials science, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide modifies the crystal shape and size of materials by adsorbing onto the crystal surface and altering the crystal growth kinetics.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of carbonic anhydrase activity, and the modification of crystal shape and size. N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy.
実験室実験の利点と制限
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for large-scale production. Another advantage is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, one limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is its potential for off-target effects, which can affect its selectivity towards cancer cells.
将来の方向性
There are several future directions for N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide research, including the development of new synthesis methods, the optimization of its anticancer activity, and the exploration of its potential in other fields, such as materials science and biochemistry. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide and to develop strategies to minimize these effects.
合成法
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized using different methods, including the reaction of 2-methyl-4-nitroaniline with phenylmethanesulfonyl chloride in the presence of a base. The reaction yields N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid. Other methods of synthesis include the reaction of 2-methyl-4-nitroaniline with phenylmethanesulfonic acid and the reaction of 2-methyl-4-nitrophenol with phenylmethanesulfonyl chloride.
科学的研究の応用
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential as an anticancer agent. Studies have shown that N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential as an enzyme inhibitor. Studies have shown that N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. In materials science, N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential as a crystal modifier. Studies have shown that N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide can modify the crystal shape and size of various materials, including pharmaceuticals.
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-9-13(16(17)18)7-8-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZCEQEQMVDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)

![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)
![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)
![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)